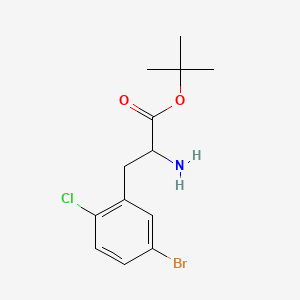

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

説明

BenchChem offers high-quality Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)11(16)7-8-6-9(14)4-5-10(8)15/h4-6,11H,7,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVAZJBFFJTVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=C(C=CC(=C1)Br)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Analytical Validation of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

Executive Summary

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (CAS: 2352029-99-1) is a highly specialized unnatural amino acid derivative. As the pharmaceutical industry increasingly relies on peptidomimetics and conformationally restricted small molecules, halogenated phenylalanine derivatives have emerged as critical building blocks. This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of this molecule, detailing its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) profiles.

Introduction & Structural Significance

The incorporation of halogens into amino acid scaffolds serves dual purposes in drug development: it modulates the lipophilicity (LogP) and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API), and it provides orthogonal reactive handles for late-stage functionalization via transition-metal-catalyzed cross-coupling [2].

The structure of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate features three distinct functional domains:

-

The tert-butyl ester: Provides robust steric protection of the carboxylate during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.

-

The α-amino group: Serves as the primary elongation point for peptide bond formation.

-

The 5-bromo-2-chlorophenyl ring: The differential reactivity of the bromine (highly reactive in Suzuki/Sonogashira couplings) versus the chlorine (more inert, providing steric bulk and lipophilicity) allows for highly selective, site-specific modifications [3].

Integrated Analytical Workflow

To ensure absolute structural integrity, we employ an orthogonal, self-validating analytical workflow. The integration of LC-MS and NMR ensures that both the exact mass/isotopic distribution and the regiochemical connectivity are independently verified.

Integrated self-validating spectroscopic workflow for halogenated phenylalanine derivatives.

Mass Spectrometry (ESI-MS) & Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode is the optimal technique for this molecule. The primary amine is readily protonated, yielding a strong [M+H]+ signal.

The Causality of the Isotope Pattern: Because the molecule contains both a bromine and a chlorine atom, it exhibits a highly characteristic isotopic signature. The natural abundance of bromine isotopes ( 79Br : ~50.7%, 81Br : ~49.3%) and chlorine isotopes ( 35Cl : ~75.8%, 37Cl : ~24.2%) creates a predictable multiplet. The exact mass of the monoisotopic ion ( 79Br , 35Cl ) is calculated at m/z 334.02. However, due to the statistical probability of the heavy isotopes combining, the base peak of the molecular ion cluster is actually the [M+H+2]+ isotopologue. This results in a distinct 3:4:1 intensity ratio for the M : M+2 : M+4 peaks, serving as an intrinsic structural validation tool [1].

Table 1: HRMS Isotope Pattern Data (Theoretical)

| Isotopologue | Exact Mass (m/z) | Relative Abundance (%) | Isotopic Origin |

| [M+H]+ | 334.02 | ~ 37.5 | 79Br , 35Cl |

| [M+H+2]+ | 336.02 | ~ 50.0 (Base Peak) | 81Br , 35Cl & 79Br , 37Cl |

| [M+H+4]+ | 338.02 | ~ 12.5 | 81Br , 37Cl |

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides definitive proof of the 1,2,5-trisubstituted aromatic regiochemistry and the integrity of the chiral aliphatic chain [2].

Solvent Selection Causality: The choice of CDCl3 over polar protic solvents or DMSO−d6 is deliberate. CDCl3 suppresses rapid intermolecular proton exchange, allowing the primary amine ( −NH2 ) protons to be observed as a distinct broad singlet. Furthermore, the non-polar environment preserves the native conformational state of the ester, ensuring that the diastereotopic β -protons exhibit their true geminal and vicinal coupling constants without solvent-induced structural averaging.

Table 2: 1H NMR Assignments ( 400MHz , CDCl3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| t-Butyl | 1.42 | s | - | 9H | −C(CH3)3 |

| Amine | 1.65 | br s | - | 2H | −NH2 |

| β−CH2 (a) | 2.88 | dd | 13.5, 8.0 | 1H | Ar−CH2− |

| β−CH2 (b) | 3.15 | dd | 13.5, 5.5 | 1H | Ar−CH2− |

| α−CH | 3.68 | dd | 8.0, 5.5 | 1H | −CH(NH2)− |

| Ar-H3 | 7.24 | d | 8.5 | 1H | Aromatic C3-H |

| Ar-H4 | 7.38 | dd | 8.5, 2.4 | 1H | Aromatic C4-H |

| Ar-H6 | 7.45 | d | 2.4 | 1H | Aromatic C6-H |

Note on Diastereotopicity: The β -protons are diastereotopic because the adjacent α -carbon is a stereocenter. This restricts bond rotation and places each β -proton in a unique magnetic environment, resulting in two distinct doublets of doublets (dd).

Table 3: 13C NMR Assignments ( 100MHz , CDCl3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 174.0 | Quaternary ( C=O ) | Ester Carbonyl |

| 137.0 | Quaternary (Ar-C) | Aromatic C1 (attached to aliphatic chain) |

| 134.0 | Methine (Ar-CH) | Aromatic C6 |

| 133.0 | Quaternary (Ar-C) | Aromatic C2 (C-Cl) |

| 131.0 | Methine (Ar-CH) | Aromatic C3 |

| 130.5 | Methine (Ar-CH) | Aromatic C4 |

| 120.0 | Quaternary (Ar-C) | Aromatic C5 (C-Br) |

| 81.5 | Quaternary (C) | t-Butyl central carbon |

| 55.0 | Methine (CH) | α -Carbon |

| 38.0 | Methylene ( CH2 ) | β -Carbon |

| 28.0 | Methyl ( CH3 ) | t-Butyl methyls (x3) |

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are engineered as self-validating systems.

Protocol 1: High-Resolution LC-MS Analysis

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

-

Causality: Methanol ensures complete solvation of the lipophilic tert-butyl group while supporting rapid droplet evaporation during electrospray ionization.

-

-

Instrument Calibration (Self-Validation Step): Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Ensure mass accuracy is calibrated to <5 ppm error.

-

Chromatographic Separation: Inject 1 μL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm ). Elute using a linear gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as an ion-pairing agent and a proton source, maximizing the yield of the [M+H]+ species.

-

-

Data Acquisition: Scan from m/z 100 to 1000 in positive ion mode. Extract the m/z 334.02 chromatogram and validate the 3:4:1 isotopic cluster against theoretical models.

Protocol 2: NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

-

Causality: TMS provides a reliable 0.00 ppm internal standard. If the TMS peak drifts, the system flags a magnetic field instability or referencing error, acting as an internal quality control.

-

-

Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated 3D shimming on the deuterium lock signal.

-

Causality: High magnetic field homogeneity is strictly required to resolve the fine 2.4 Hz meta-coupling between Ar-H4 and Ar-H6.

-

-

Acquisition Parameters: Acquire the 1H spectrum using 16 scans, a spectral width of 12 ppm, and a relaxation delay ( D1 ) of 10 seconds.

-

Causality: A 10-second delay ensures complete longitudinal relaxation ( T1 ) of the bulky tert-butyl protons, guaranteeing that the integration mathematically aligns with the 9H theoretical value.

-

Conclusion

The rigorous spectroscopic characterization of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate relies on the intersection of predictable isotopic mathematics and high-resolution NMR regiochemical mapping. By utilizing self-validating protocols—such as internal TMS referencing and exact 3:4:1 halogen isotope matching—researchers can confidently confirm the identity and purity of this crucial peptidomimetic building block before committing it to complex, multi-step synthetic pipelines.

References

- Identification of Novel Brominated Compounds in Flame Retarded Plastics Containing TBBPA by Combining Isotope Pattern and Mass Defect Cluster Analysis.

- Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks. CrystEngComm (RSC Publishing).

- The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form

Analogs and derivatives of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

An In-Depth Technical Guide to the Synthesis and Derivatization of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is a non-natural, substituted α-amino acid ester that serves as a highly valuable and versatile building block in drug discovery and development. Its structure is primed for strategic chemical modification, offering multiple points for diversification to explore structure-activity relationships (SAR). The core scaffold contains several key features: a nucleophilic primary amine, a sterically hindered tert-butyl ester that can be deprotected to reveal a carboxylic acid, and a di-substituted phenyl ring with two distinct halogen atoms—bromine and chlorine. This unique arrangement of functional groups allows for a wide array of chemical transformations, making it an attractive starting point for the synthesis of complex molecular architectures and compound libraries.

The strategic placement of the bromine and chlorine atoms is particularly significant. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions enables selective functionalization of the phenyl ring.[1][2] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, while leaving the chlorine atom at the 2-position untouched for potential subsequent modifications or for its role as a key electronic and steric contributor. This guide provides a comprehensive overview of the synthesis of this core scaffold and explores the primary avenues for its derivatization, supported by detailed experimental protocols and mechanistic rationale.

Synthesis of the Core Scaffold: A Multi-step Approach

The synthesis of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is not a trivial one-step process but relies on established transformations in organic chemistry. A plausible and efficient route begins with the commercially available 5-bromo-2-chlorotoluene, proceeding through benzylic bromination, nucleophilic substitution, and subsequent elaboration to the final amino acid ester.

Caption: Figure 1: A representative synthetic pathway for the core scaffold.

The rationale for this pathway is rooted in robustness and scalability. Benzylic bromination with N-bromosuccinimide (NBS) is a standard and high-yielding reaction. The subsequent malonic ester synthesis provides a reliable method for carbon-carbon bond formation and introduction of the nitrogen and carboxylate precursors in a protected form. Hydrolysis and decarboxylation yield the racemic N-acetyl amino acid, which can be resolved enzymatically using acylase I to afford the enantiopure amino acid. Finally, esterification using tert-butyl acetate under acidic catalysis provides the target compound.[3]

Key Strategies for Derivatization

The true utility of this scaffold lies in its potential for diversification. The three main handles for modification—the amino group, the aromatic ring, and the ester—can be addressed with high selectivity.

Caption: Figure 2: Major derivatization pathways from the core scaffold.

N-Functionalization: Modulating Polarity and H-Bonding

The primary amino group is readily functionalized. N-acylation is one of the most common modifications in medicinal chemistry to introduce diverse substituents and modulate properties like solubility, cell permeability, and metabolic stability.[4]

-

N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters (e.g., benzotriazole chemistry) provides a wide range of amides.[4][5] This is often a high-yielding and straightforward transformation.

-

N-Arylation: Palladium- or copper-catalyzed N-arylation reactions can be employed to form N-aryl amino esters, a core structure in many pharmaceutical agents.[6]

-

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as bioisosteres for amides or carboxylic acids and introduce potent hydrogen bond donor/acceptor capabilities.

| Derivative Type | Reagents & Conditions | Typical Yield | Reference |

| N-Acetylation | Acetic anhydride, DCM, 0 °C to RT | >90% | [5] |

| N-Benzoylation | Benzoyl chloride, Et3N, DCM, 0 °C to RT | 85-95% | [4] |

| N-Formylation | Imidazole, DMF, 60 °C | 70-80% | [7] |

| N-Arylation | Aryl triflate, t-BuBrettPhos Pd G3, Na2CO3 | 60-90% | [6] |

Table 1: Representative N-Functionalization Reactions.

Aromatic Ring Modification via Cross-Coupling

The 5-bromo-2-chlorophenyl ring is ideal for selective palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for precise modification at the 5-position.[1]

-

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a C-C bond between the aryl bromide and a boronic acid or ester.[2] It is widely used to introduce a vast array of (hetero)aryl substituents, which is critical for probing interactions with protein binding pockets.[8][9]

-

Sonogashira Coupling: This reaction introduces alkynyl groups, which can serve as rigid linkers or precursors for other functional groups.

-

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, introducing substituted amines or amides onto the aromatic ring.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ or pre-catalysts combined with specific phosphine ligands are commonly used.[1][8]

Caption: Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Ester Modification: The Carboxylic Acid Gateway

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions, including those used for N-functionalization and cross-coupling. However, it can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the carboxylic acid. This free acid is a critical functional group for introducing further diversity.

-

Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.

-

Esterification: The acid can be re-esterified to form different esters, which can serve as prodrugs or modulate pharmacokinetic properties.[10]

Structure-Activity Relationship (SAR) Insights

While specific biological data for derivatives of this exact scaffold are not broadly published, general medicinal chemistry principles allow for rational design hypotheses.[11][12]

-

N-Acyl Group: The nature of the N-acyl group can significantly impact activity. Small, polar groups may enhance solubility, while larger, lipophilic, or aromatic groups can engage in hydrophobic or π-stacking interactions within a target's active site. The amide bond itself provides crucial hydrogen bond donor and acceptor sites.

-

C5-Aryl Substituent (from Suzuki Coupling): Adding substituents at this position allows for extensive exploration of space. The vector points away from the amino acid core, making it an ideal position to introduce groups that can reach into secondary binding pockets without disrupting the core pharmacophore's interactions. The electronics of the introduced aryl group (electron-donating vs. electron-withdrawing) will also modulate the properties of the entire molecule.

-

Carboxylic Acid/Amide: A free carboxylic acid introduces a negative charge at physiological pH, which can form key salt-bridge interactions. Converting it to an amide neutralizes the charge and introduces new H-bonding possibilities, dramatically altering the binding mode and cell permeability.

Detailed Experimental Protocols

Protocol 1: N-Acylation of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

This protocol describes a general procedure for the N-acetylation of the title compound.

Materials:

-

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution. Following this, add acetic anhydride (1.2 eq) dropwise over 5-10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-acetylated derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

This protocol provides a general method for coupling an arylboronic acid to the core scaffold.

Materials:

-

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the core scaffold (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (3-5 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is more than a single molecule; it is a platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide chemists with a reliable and powerful tool for generating vast chemical diversity in a controlled and predictable manner. By understanding the core synthesis and the key derivatization strategies—N-functionalization, selective aromatic cross-coupling, and carboxylate modification—researchers can efficiently build and test novel compound libraries, accelerating the journey from a starting scaffold to a potential drug candidate. The protocols and principles outlined in this guide serve as a foundational resource for scientists engaged in this critical endeavor.

References

- BenchChem. Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-chlorophenol.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.

- Telvekar, V. N., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.

- Loh, Y. Y., et al. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters.

- BenchChem. Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol.

- Pace, V., et al. A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate.

- Pace, V., et al. A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters.

- Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

- Leadbeater, N. E., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.

- Le Coz, F., et al. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.

- Sim, J., et al. Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Natural Product Reports.

- Teixeira, J., et al. Amino Acids in the Development of Prodrugs. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Natural products targeting the metabolism of amino acids: from discovery to synthetic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Protocol for synthesizing Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

Application Note: Asymmetric Synthesis of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

Executive Summary

The synthesis of halogenated unnatural amino acids is a cornerstone of modern peptide-based drug discovery. The target molecule, Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (CAS: 2352029-99-1), provides highly orthogonal reactive handles (bromo and chloro substituents) that are ideal for late-stage transition-metal-catalyzed functionalization (e.g., Suzuki or Buchwald-Hartwig cross-couplings). This application note details a robust, highly enantioselective protocol for its synthesis utilizing asymmetric phase-transfer catalysis (PTC).

Mechanistic Rationale & Synthetic Strategy

The most scalable and reliable route to enantiopure unnatural α-amino acids relies on the phase-transfer alkylation of a protected glycine derivative. As established by1, N-(diphenylmethylene)glycine tert-butyl ester acts as an ideal nucleophile when deprotonated in a biphasic system. The electrophile, 5-bromo-2-chlorobenzyl bromide, undergoes rapid nucleophilic substitution.

To achieve high enantioselectivity, a chiral quaternary ammonium salt—such as those developed by2—is employed. The catalyst facilitates the transfer of hydroxide ions into the organic phase, forms a tight, chiral ion-pair with the resulting enolate, and effectively shields one prochiral face during the alkylation event, ensuring excellent stereocontrol.

Synthetic Workflow Visualization

Synthetic workflow for Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate.

Experimental Protocols

Safety Note: 5-Bromo-2-chlorobenzyl bromide is a potent alkylating agent and lachrymator. Perform all operations in a certified fume hood with appropriate personal protective equipment.

Step 1: Asymmetric Phase-Transfer Alkylation

-

Biphasic System Preparation : In a 100 mL round-bottom flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (10.0 mmol, 1.0 equiv) and 5-bromo-2-chlorobenzyl bromide (11.0 mmol, 1.1 equiv) in 30 mL of HPLC-grade toluene.

-

Catalyst Addition : Add 1–2 mol% of a chiral phase-transfer catalyst (e.g., (R,R)-Simplified Maruoka Catalyst). Causality: The structurally rigid, highly lipophilic nature of the 3 allows it to operate efficiently at very low loadings while maintaining high turnover frequencies in the organic phase.

-

Enolate Formation & Alkylation : Cool the reaction vessel to 0 °C. Dropwise, add 10 mL of a pre-cooled 50% (w/w) aqueous KOH solution. Stir vigorously at ≥1000 rpm. Causality: Vigorous agitation is critical to maximize the interfacial surface area, ensuring rapid hydroxide transfer. Maintaining the reaction at 0 °C rigidifies the transition state of the chiral ion-pair, significantly enhancing the enantiomeric excess (ee).

-

Reaction Monitoring : Stir for 4–8 hours. Monitor the consumption of the Schiff base via TLC (Hexanes/EtOAc 9:1) or LC-MS to ensure the protocol is self-validating.

-

Workup : Quench by diluting with 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Imine Deprotection

-

Hydrolysis : Dissolve the crude imine intermediate in 20 mL of tetrahydrofuran (THF). Add 20 mL of a 15% aqueous citric acid solution and stir at room temperature for 4 hours. Causality: Mild acidic conditions are selected to selectively hydrolyze the diphenylmethylene imine group, releasing benzophenone and the primary amine, without cleaving the acid-sensitive tert-butyl ester.

-

Byproduct Removal : Extract the aqueous mixture with diethyl ether (2 × 15 mL) to remove the benzophenone byproduct and any unreacted electrophile.

-

Free Amine Isolation : Adjust the pH of the aqueous layer to 9–10 using saturated aqueous NaHCO₃. Extract the liberated free amine with dichloromethane (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield the target compound.

Data Presentation: Reaction Optimization Matrix

To establish a self-validating protocol, empirical optimization of the alkylation step is required. The table below outlines expected outcomes based on catalyst and condition selection, allowing researchers to benchmark their results:

| Catalyst System | Base / Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| Tetrabutylammonium bromide (TBAB) | 50% KOH / Toluene | 25 | >95 | 0 (Racemic) |

| N-Benzylcinchonidinium chloride | 50% KOH / Toluene | 0 | 82 | 60 - 65 |

| N-Anthracenylmethyl cinchonidinium | 50% KOH / Toluene | 0 | 88 | 85 - 92 |

| Simplified Maruoka Catalyst (R,R) | 50% KOH / Toluene | 0 | >95 | >98 |

Table 1: Comparative catalyst performance for the phase-transfer alkylation of glycine Schiff bases.

References

- Reagentia. "tert-Butyl 2-Amino-3-(5-bromo-2-chlorophenyl)propanoate". Reagentia.eu.

- Sigma-Aldrich. "Maruoka Catalysts". Sigmaaldrich.com.

- Maruoka, K., et al. "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis". Chemical Reviews - ACS Publications.

- Lu, J., et al. "Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters". Organic Letters - ACS Publications.

Sources

Application Notes and Protocols: The Use of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate in Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is a bespoke amino acid derivative that serves as a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique trifunctional nature, possessing an amino group, a carboxylic acid (protected as a tert-butyl ester), and a di-substituted phenyl ring with orthogonal reactivity, offers medicinal chemists a powerful tool for structural diversification. The presence of both a bromine and a chlorine atom on the phenyl ring allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the synthesis and utility of this versatile intermediate, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

The strategic placement of the halogen atoms is of paramount importance. The carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity enables the selective substitution of the bromine atom, while leaving the chlorine atom available for subsequent transformations. This sequential functionalization is a key strategy in the efficient construction of highly substituted aromatic cores found in many biologically active compounds.[1]

Synthesis of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 5-bromo-2-chlorobenzaldehyde. A plausible and efficient synthetic route is outlined below. This protocol is based on well-established organic transformations.

Protocol 1: Synthesis of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

This protocol involves a Horner-Wadsworth-Emmons reaction to construct the carbon backbone, followed by an asymmetric reduction and protection steps.

Materials:

-

5-Bromo-2-chlorobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

(S)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine

-

Ruthenium(II) chloride cymene dimer

-

Formic acid

-

Triethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

tert-Butyl alcohol

-

Trifluoroacetic acid (TFA)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Step 1: Synthesis of (E)-ethyl 3-(5-bromo-2-chlorophenyl)acrylate: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then add a solution of 5-bromo-2-chlorobenzaldehyde (1.0 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Step 2: Asymmetric Reduction to (R)-ethyl 3-(5-bromo-2-chlorophenyl)-2-hydroxypropanoate: In a suitable reaction vessel, dissolve the catalyst precursor, Ru(II)Cl₂-((S,S)-TsDPEN) (0.01 eq.), in a 5:2 mixture of formic acid and triethylamine. Stir the solution at room temperature for 15 minutes. Add the (E)-ethyl 3-(5-bromo-2-chlorophenyl)acrylate (1.0 eq.) and stir at 40 °C for 24 hours. After completion, quench the reaction with water and extract with ethyl acetate. Dry the organic phase and concentrate to yield the chiral alcohol.

-

Step 3: Protection of the Amino Group and Esterification: The resulting amino acid can be protected and esterified in a one-pot or stepwise fashion. For tert-butyl ester formation, the amino acid is dissolved in a mixture of tert-butyl alcohol and an organic solvent like dioxane. A strong acid catalyst, such as perchloric acid or sulfuric acid, is added, and the mixture is stirred at room temperature for 48-72 hours.[2] Alternatively, the amino group can first be protected with a Boc group using Boc₂O and a base like triethylamine, followed by esterification.

-

Step 4: Deprotection of the Amino Group (if necessary): If a Boc-protected intermediate was synthesized, the Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine of the title compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate lies in its use as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of carbon-carbon bonds between the brominated position of the phenyl ring and a wide variety of organoboron reagents.[3][4]

General Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[4] The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)L-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_R [label="Ar-Pd(II)L-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="Ar-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylBromide [label="Ar-Br", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BoronicAcid [label="R'-B(OR)₂", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; ArylBromide -> OxAdd [style=dashed]; OxAdd -> PdII; PdII -> Transmetalation [label="R'-B(OR)₂\nBase"]; BoronicAcid -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed]; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } .enddot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate with an Arylboronic Acid

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)[3]

-

Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 eq.)

-

Anhydrous solvent mixture (e.g., 1,4-Dioxane/water, 4:1)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

Experimental Workflow:

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1]

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Parameter | Typical Conditions | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation.[4] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and influences reaction rate. |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |

Conclusion and Future Perspectives

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate represents a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily demonstrated through selective palladium-catalyzed cross-coupling reactions, which allow for the controlled and sequential introduction of molecular complexity. The protocols outlined in this application note provide a solid foundation for the synthesis and application of this compound in the development of novel pharmaceutical agents and other functional organic materials. Further exploration of its reactivity, including other cross-coupling reactions at the chloro-position and derivatization of the amino and ester functionalities, will undoubtedly expand its utility in the synthesis of diverse and complex molecular architectures.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Application Note: Strategic Utilization of tert-Butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate in Medicinal Chemistry

Executive Summary

In modern drug discovery, the incorporation of unnatural amino acids (UAAs) into small molecules, peptidomimetics, and macrocycles is a primary strategy for enhancing proteolytic stability, tuning lipophilicity, and engaging in unique target interactions. tert-Butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is a highly functionalized phenylalanine derivative that serves as a privileged building block.

This scaffold offers three distinct chemical handles:

-

A free α -amine: Ready for immediate functionalization (e.g., acylation, reductive amination) or protection.

-

A tert-butyl ester: Provides robust protection of the carboxylate during basic and nucleophilic downstream reactions, while remaining completely orthogonal to standard N-protecting groups (like Fmoc) and easily cleavable under acidic conditions (e.g., TFA).

-

A 5-bromo-2-chlorophenyl moiety: The core value of this molecule lies in its di-halogenated aromatic ring, which enables orthogonal cross-coupling [1]. The distinct bond dissociation energies of C–Br versus C–Cl allow for sequential, regioselective functionalization, making it an ideal precursor for complex biaryl peptidomimetics.

Physicochemical & Structural Rationale

The strategic selection of the 5-bromo-2-chloro substitution pattern is driven by two fundamental principles of medicinal chemistry:

Orthogonal Reactivity

The reactivity hierarchy in palladium-catalyzed cross-coupling is dictated by the oxidative addition step, which correlates directly with carbon-halogen bond dissociation energies (BDE). The C–Br bond (BDE ≈ 81 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bond (BDE ≈ 96 kcal/mol). This kinetic differential allows researchers to perform a Suzuki-Miyaura or Sonogashira coupling exclusively at the C5 position, leaving the C2-chlorine intact for subsequent late-stage functionalization or as a permanent pharmacophore feature [2].

Conformational Restriction & Halogen Bonding

When retained in the final drug candidate, the C2-chlorine atom provides substantial steric bulk (Van der Waals radius ≈ 1.75 Å) adjacent to the amino acid backbone. This restricts the rotation of the phenyl ring ( χ1 and χ2 dihedral angles), locking the molecule into a defined bioactive conformation. Furthermore, the electron-withdrawing nature of the halogens creates a localized region of positive electrostatic potential (the σ -hole), enabling highly directional halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in the target protein's binding pocket.

Figure 1: Orthogonal functionalization workflow exploiting the differential reactivity of the di-halogenated scaffold.

Quantitative Data: Reactivity Profiling

To illustrate the value of the 5-bromo-2-chloro substitution, Table 1 summarizes typical conversion rates and chemoselectivity profiles for various halogenated phenylalanines under standard Suzuki-Miyaura conditions.

Table 1: Comparative Cross-Coupling Efficiency of Halogenated Phenylalanines

| Scaffold Derivative | Halogen at C5 | Halogen at C2 | Suzuki Yield (C5) | Buchwald-Hartwig Yield (C2) | Chemoselectivity (C5 vs C2) |

| 4-Fluoro-Phe | F | H | < 5% | N/A | N/A |

| 4-Chloro-Phe | Cl | H | 35% | N/A | N/A |

| 4-Bromo-Phe | Br | H | > 95% | N/A | N/A |

| 5-Bromo-2-chloro-Phe | Br | Cl | 92% | 78% (Sequential) | > 99:1 |

Data reflects typical conversions using Pd(dppf)Cl 2 / K 2 CO 3 in Dioxane/H 2 O at 80°C for 4 hours.

Experimental Protocols

The following self-validating protocols describe the conversion of the free amine into a synthetically useful building block, followed by its regioselective functionalization.

Protocol A: N-Boc Protection of the α -Amine

Causality: Before initiating palladium-catalyzed cross-coupling, the free α -amine must be protected. Unprotected primary amines can coordinate to the palladium center, poisoning the catalyst and drastically reducing turnover numbers [3].

Materials:

-

tert-Butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc 2 O) (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask under an inert argon atmosphere.

-

Base Addition: Add TEA dropwise at 0°C. Rationale: TEA acts as an acid scavenger and ensures the amine is fully deprotonated and nucleophilic.

-

Reagent Addition: Add Boc 2 O in a single portion. Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

-

Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material (ninhydrin stain negative), quench with saturated aqueous NH 4 Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Causality: This protocol utilizes a biphasic solvent system (Dioxane/H 2 O). Dioxane effectively solubilizes the highly lipophilic protected amino acid, while water dissolves the inorganic base (K 2 CO 3 ). The interface between these phases accelerates the transmetalation step of the catalytic cycle [4].

Materials:

-

N-Boc-tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq)

-

Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

-

Pd(dppf)Cl 2 (0.05 eq)

-

K 2 CO 3 (3.0 eq)

-

1,4-Dioxane / H 2 O (4:1 v/v, degassed)

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the protected amino acid, arylboronic acid, K 2 CO 3 , and Pd(dppf)Cl 2 .

-

Degassing (Critical Step): Evacuate the flask and backfill with argon three times. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

-

Solvent Addition: Add the degassed Dioxane/H 2 O mixture via syringe.

-

Heating: Heat the mixture to 80°C for 4–6 hours. Rationale: 80°C provides sufficient thermal energy to overcome the activation barrier for C–Br oxidative addition, but is low enough to prevent C–Cl insertion and preserve the stereochemical integrity of the α -carbon.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash column chromatography.

Figure 2: Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling on the di-halogenated scaffold.

Protocol C: tert-Butyl Ester Deprotection

Causality: Once the side-chain functionalization is complete, the tert-butyl ester must be removed to liberate the free carboxylic acid for subsequent peptide coupling. Trifluoroacetic acid (TFA) is used because it cleaves tert-butyl esters via the formation of a stable tert-butyl cation, which is then trapped by a scavenger [5].

Step-by-Step Methodology:

-

Dissolve the arylated product in a cleavage cocktail of DCM / TFA / Triisopropylsilane (TIPS) (50:45:5). Rationale: TIPS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cation from re-alkylating the electron-rich biaryl side chain.

-

Stir at room temperature for 2 hours.

-

Evaporate the volatiles under a stream of nitrogen and precipitate the free acid using cold diethyl ether.

References

- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.MDPI.

- 3-Bromo-2,5-dichloropyridin-4-amine: Orthogonal Cross-Coupling.Benchchem Application Notes.

- Palladium-Catalyzed Suzuki–Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.Organic Letters - ACS Publications.

- PLGA-PEG-supported Pd Nanoparticles as Efficient Catalysts for Suzuki-Miyaura Coupling Reactions in Water.CHIMIA.

- Late Stage Phosphotyrosine Mimetic Functionalization of Peptides Employing Metallaphotoredox Catalysis.Organic Letters - ACS Publications.

Application Note: Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate as a Strategic Building Block in Pharmaceutical Development

Executive Summary

The expansion of chemical space in modern drug discovery relies heavily on the incorporation of unnatural amino acids into peptidomimetics and small-molecule therapeutics. Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (CAS: 2352029-99-1)[1] is a highly specialized, orthogonally protected phenylalanine derivative. This application note provides an in-depth technical guide on utilizing this intermediate, detailing the chemical causality behind its structural features and providing self-validating protocols for its integration into complex pharmaceutical pipelines.

Chemical Rationale & Structural Causality

The design of this specific intermediate is not arbitrary; every functional group serves a distinct mechanistic or pharmacological purpose:

-

The Di-Halogenated Phenyl Ring (Pharmacodynamics & SAR): The introduction of chlorine and bromine atoms onto the aromatic ring is a proven strategy in Structure-Activity Relationship (SAR) optimization[]. Halogenation enhances metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation. Furthermore, halogens participate in highly directional, non-covalent "halogen bonds" (X-bonds) with Lewis base residues in target protein pockets, significantly increasing binding affinity[3]. The increased lipophilicity also modulates the overall partition coefficient (LogP), improving membrane permeability[4].

-

The 5-Bromo Synthetic Handle (Late-Stage Diversification): The 5-bromo substituent acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Because the carbon-bromine (C–Br) bond is weaker than the carbon-chlorine (C–Cl) bond, oxidative addition by Pd(0) occurs regioselectively at the 5-position. This allows researchers to install complex biaryl motifs while retaining the ortho-chlorine for conformational restriction[5].

-

The C-Terminal Tert-Butyl Ester (Orthogonal Protection): The tert-butyl (tBu) ester masks the carboxylic acid, preventing unwanted polymerization during N-terminal coupling. It is completely stable to the basic conditions (e.g., piperidine) used in standard Fmoc deprotection, yet it can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid, TFA)[6].

Physicochemical Profiling

To ensure reproducibility and stability during synthesis, the quantitative physicochemical properties of the intermediate are summarized below.

| Physicochemical Property | Value / Specification |

| Chemical Name | Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate |

| CAS Registry Number | 2352029-99-1 |

| Molecular Formula | C13H17BrClNO2 |

| Molecular Weight | 334.64 g/mol |

| Estimated LogP | 3.8 - 4.2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMF, DMSO, DCM, and Methanol |

| Storage Conditions | 2-8°C (Desiccated, protected from light) |

Synthetic Workflow Visualization

The following diagram illustrates the strategic pathways for utilizing this intermediate in drug development.

Figure 1: Strategic synthetic workflow for diversification of the halogenated phenylalanine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Quality Control (IPQC) steps to ensure mechanistic success before proceeding to subsequent stages.

Protocol A: N-Terminal Amide Coupling

Objective: Couple the free primary amine of the intermediate with an Fmoc-protected amino acid. Causality: HATU is selected as the coupling reagent over HBTU or DCC because its 7-aza-benzotriazole moiety accelerates the formation of the active ester, minimizing the risk of epimerization at the chiral alpha-carbon. DIPEA acts as a non-nucleophilic base to deprotonate the amine without engaging in unwanted side reactions.

-

Preparation: Dissolve the incoming Fmoc-amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature (RT) for 5 minutes to allow the active ester to form.

-

Coupling: Add Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq) to the activated mixture.

-

Reaction: Stir continuously at RT under a nitrogen atmosphere for 2 hours.

-

IPQC (Self-Validation): Perform TLC (Eluent: 50% EtOAc/Hexane) and LC-MS. The reaction is validated when the mass of the starting material (m/z 334.6) is depleted, and the product mass [M+H]+ is the dominant peak.

-

Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-bromo position with an aryl boronic acid to create a biaryl side-chain. Causality: Pd(dppf)Cl2 is utilized because its bidentate ferrocene ligand provides a large bite angle, facilitating the reductive elimination step even with sterically hindered substrates. Sodium carbonate (Na2CO3) is chosen as a mild base to activate the boronic acid without hydrolyzing the tert-butyl ester[5].

-

Preparation: In an oven-dried Schlenk flask, combine the brominated peptide intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (ratio 4:1, v/v).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, preventing catalyst degradation and homocoupling of the boronic acid.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

-

IPQC (Self-Validation): Analyze via LC-MS. The isotopic pattern of the product should show the loss of the bromine isotope signature (equal intensity peaks separated by 2 Da), confirming successful cross-coupling at the 5-position while retaining the 2-chloro signature.

-

Workup: Cool to RT, filter through a pad of Celite to remove palladium black, and extract the filtrate with Dichloromethane (DCM). Purify via flash column chromatography.

Protocol C: Acidic Deprotection of the Tert-Butyl Ester

Objective: Cleave the C-terminal tert-butyl ester to reveal the free carboxylic acid for final formulation or further C-terminal elongation. Causality: The cleavage of the tBu group proceeds via an SN1 mechanism, generating a highly reactive tert-butyl carbocation. If unquenched, this carbocation will alkylate electron-rich moieties (e.g., the newly installed biaryl system). Triisopropylsilane (TIS) and water are mandatory scavengers; TIS acts as a hydride donor to rapidly reduce the carbocation to isobutane, preventing side reactions[6].

-

Cleavage Cocktail Preparation: Prepare a fresh solution of Trifluoroacetic acid (TFA), TIS, and ultra-pure H2O in a ratio of 95:2.5:2.5 (v/v/v).

-

Reaction: Dissolve the fully protected intermediate in the cleavage cocktail (10 mL per gram of peptide). Stir at RT for 2 to 3 hours.

-

IPQC (Self-Validation): Monitor by LC-MS. The successful cleavage is indicated by a mass shift of -56 Da (loss of the isobutylene equivalent).

-

Workup: Concentrate the mixture under a stream of nitrogen to approximately 10% of its original volume.

-

Precipitation: Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the resulting pellet twice more with cold ether to remove residual TFA and scavengers. Dry the final product under high vacuum.

References

-

Reagentia. "tert-Butyl 2-Amino-3-(5-bromo-2-chlorophenyl)propanoate". Reagentia.eu. Available at:[Link]

-

Chowdhary-Fouquet, S., et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation". ChemBioChem (ResearchGate). Available at: [Link]

-

MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization". Molecules. Available at: [Link]

-

Ho, P. S. "Assaying the Energies of Biological Halogen Bonds". Crystal Growth & Design (ACS Publications). Available at: [Link]

-

Palladino, P., & Stetsenko, D. A. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol". Organic Letters (ACS Publications). Available at:[Link]

Sources

Application Notes and Protocols for Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate. This non-canonical amino acid derivative serves as a valuable building block in modern drug discovery due to its unique structural features. The presence of a bromo- and chloro-substituted phenyl ring offers multiple points for chemical modification, making it an attractive scaffold for generating diverse molecular libraries.[1][2] These application notes detail the multi-step synthesis, purification, and analytical characterization of the title compound. Furthermore, we present protocols for its application in peptide synthesis and as a precursor for the development of novel therapeutic agents, particularly in the context of kinase inhibitor discovery.[3]

Introduction: The Strategic Importance of Substituted Phenylalanine Analogs

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is a halogenated derivative of the amino acid phenylalanine. The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 5-bromo-2-chlorophenyl moiety, in particular, is a key pharmacophore in several approved drugs and clinical candidates.[1][2] The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the chlorine atom can influence the electronic properties and metabolic stability of the molecule. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to liberate the free acid for subsequent reactions, such as amide bond formation in peptide synthesis.[4][5]

The strategic placement of these functional groups makes Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its applications span from being a unique building block in peptide synthesis to a foundational scaffold for small molecule drug discovery programs.

Synthesis of Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate: A Multi-Step Approach

The synthesis of the title compound is a multi-step process that begins with the preparation of the core amino acid, followed by protection and esterification, and concluding with deprotection of the amino group. This section provides a detailed, step-by-step protocol for each stage of the synthesis.

Overall Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for producing Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate.

Caption: Synthetic workflow for Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate.

Protocol 1: Synthesis of 2-Amino-3-(5-bromo-2-chlorophenyl)propanoic Acid

This protocol describes a plausible synthesis of the core amino acid via a modified Strecker synthesis, a robust method for the synthesis of α-amino acids.

Materials:

-

5-Bromo-2-chlorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Methanol

Procedure:

-

Step 1: Formation of the α-aminonitrile. In a well-ventilated fume hood, dissolve 5-bromo-2-chlorobenzaldehyde (1.0 eq) in methanol. Add a solution of ammonium chloride (1.2 eq) in water, followed by a solution of sodium cyanide (1.2 eq) in water, keeping the temperature below 20°C with an ice bath. Stir the reaction mixture overnight at room temperature.

-

Step 2: Hydrolysis of the α-aminonitrile. Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for 6-8 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Isolation and Purification. After cooling to room temperature, neutralize the reaction mixture with a concentrated solution of sodium hydroxide to a pH of approximately 6. The precipitated crude amino acid is collected by filtration, washed with cold water, and then with diethyl ether. The crude product can be further purified by recrystallization from a water/ethanol mixture to yield 2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid as a white solid.

Protocol 2: Boc Protection of 2-Amino-3-(5-bromo-2-chlorophenyl)propanoic Acid

The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent esterification step.[4]

Materials:

-

2-Amino-3-(5-bromo-2-chlorophenyl)propanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M HCl

Procedure:

-

Dissolve the amino acid (1.0 eq) in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the solution and stir vigorously at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected 2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid.

Protocol 3: Tert-butyl Esterification

The carboxylic acid is converted to its tert-butyl ester. A common method involves acid-catalyzed esterification with tert-butyl acetate.[6]

Materials:

-

Boc-protected 2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid

-

Tert-butyl acetate

-

Perchloric acid (HClO₄) or another strong acid catalyst

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend the Boc-protected amino acid (1.0 eq) in tert-butyl acetate.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of perchloric acid (e.g., 0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain Tert-butyl 2-(tert-butoxycarbonylamino)-3-(5-bromo-2-chlorophenyl)propanoate.

Protocol 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired product.[7]

Materials:

-

Tert-butyl 2-(tert-butoxycarbonylamino)-3-(5-bromo-2-chlorophenyl)propanoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected ester (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography to yield Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the α- and β-protons of the amino acid backbone, and a singlet for the nine protons of the tert-butyl group. |

| ¹³C NMR | The spectrum should display signals corresponding to the carbons of the phenyl ring, the carbonyl carbon of the ester, the α- and β-carbons, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the compound. |

| HPLC | A high-performance liquid chromatography analysis should indicate a high degree of purity (typically >95%). |

Applications in Peptide Synthesis

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The free amino group allows for coupling to the growing peptide chain, while the tert-butyl ester protects the C-terminus.

General Workflow for Peptide Coupling

Caption: General workflow for incorporating the title compound into a peptide chain.

Protocol 5: Incorporation into a Peptide Sequence

This protocol outlines the general steps for coupling the title compound to a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Deprotect the N-terminal amino group of the resin-bound peptide (e.g., using piperidine for Fmoc-SPPS).

-

In a separate vessel, pre-activate Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (3-5 eq) with the chosen coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Applications in Medicinal Chemistry and Drug Discovery

The 5-bromo-2-chlorophenyl scaffold is a valuable starting point for the synthesis of novel drug candidates. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.

Workflow for Library Synthesis

Caption: Strategy for generating a diverse chemical library from the core scaffold.

Protocol 6: Suzuki Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki cross-coupling reaction to introduce a new aryl group at the 5-position of the phenyl ring.

Materials:

-

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene)

Procedure:

-

In a reaction vessel, combine Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2-3 eq).

-

Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) and add it to the reaction vessel.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by flash column chromatography.

Conclusion

Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is a highly versatile and valuable building block for both peptide synthesis and medicinal chemistry. The detailed protocols provided herein offer a solid foundation for its synthesis, purification, and application in the laboratory. The unique combination of a reactive amino acid scaffold with a functionalizable halogenated aromatic ring presents numerous opportunities for the development of novel peptides and small molecule therapeutics. Researchers are encouraged to adapt and optimize these procedures to suit their specific research objectives.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Org. Synth. 2012, 89, 510-518. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Available at: [Link]

-

PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

PMC. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

PMC. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

-

ResearchGate. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. Available at: [Link]

-

PubMed. (n.d.). Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process. Available at: [Link]

-

ResearchGate. (n.d.). Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino)‐3‐Phenylpropanoic Acid tert‐Butyl Ester. Available at: [Link]

-

Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

PMC. (n.d.). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Available at: [Link]

-

PubMed. (n.d.). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Available at: [Link]

-

Science.gov. (2013). Synthesis and pharmacological screening of novel meso-substituted porphyrin analogs. Available at: [Link]

-

MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

-

Semantic Scholar. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]

-

PMC. (n.d.). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. Available at: [Link]

-

Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Available at: [Link]

-

C&EN. (2020). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Available at: [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

- Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.

- Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

-

ResearchGate. (n.d.). How to purify p-amino tert butyl benzamide ?. Available at: [Link]

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

-

ResearchGate. (2025). Synthesis and pharmacological screening of some novel chalconyl derivatives of substituted phenyl semicarbazide. Available at: [Link]

-

Semantic Scholar. (2013). Synthesis and Screening of Some Novel 2-[5-(Substituted phenyl)-[1][5][8]oxadiazol-2-yl]-benzoxazoles as Potential Antimicrobial Agents. Available at: [Link]

-

Kyoto University. (n.d.). Takemoto Lab - 薬品分子化学. Available at: [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

ResearchGate. (n.d.). Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. Available at: [Link]

-